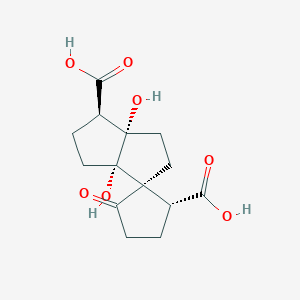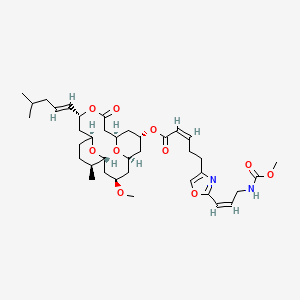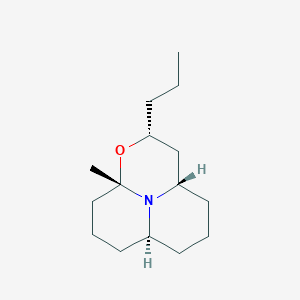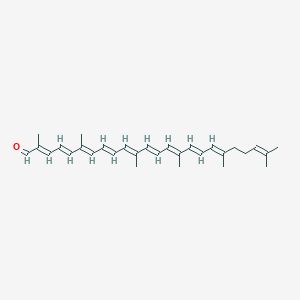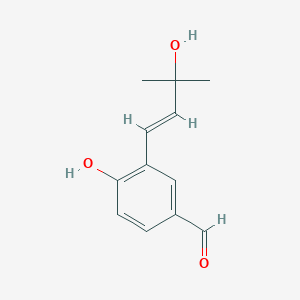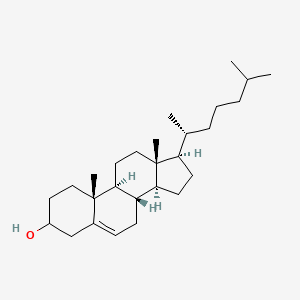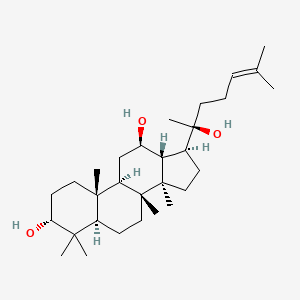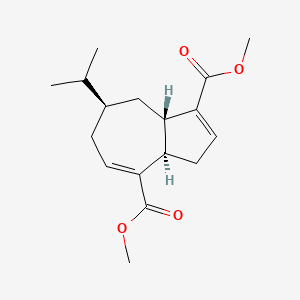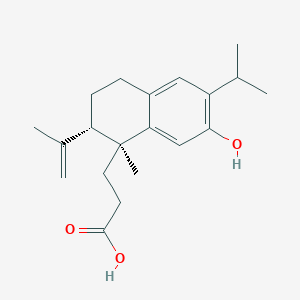![molecular formula C11H17N3O8 B1254102 (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254102.png)
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol is a naturally occurring analog of tetrodotoxin, a potent neurotoxin primarily found in pufferfish. Tetrodotoxin and its analogs, including this compound, are known for their ability to block voltage-gated sodium channels, which are essential for nerve signal transmission. This property makes them valuable tools in neurophysiological research and potential therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol involves several complex steps. One of the key methods includes the use of furfuryl alcohol as a starting material. The process involves a stereoselective Diels-Alder reaction to assemble the cyclohexane skeleton, followed by a series of functional group interconversions on highly oxygenated cyclohexane frameworks. Key steps include chemoselective cyclic anhydride opening, decarboxylative hydroxylation, and an innovative samarium(II) iodide-mediated concurrent fragmentation .
Industrial Production Methods: Industrial production of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[73117,11Most production methods are still in the research and development phase, focusing on optimizing yield and stereoselectivity .
化学反应分析
Types of Reactions: (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[73117,1101,6]tetradec-3-ene-5,9,12,13,14-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Reduction: Samarium(II) iodide-mediated reduction is employed to achieve specific structural modifications.
Major Products: The major products formed from these reactions include various analogs of tetrodotoxin, such as 4,9-anhydrotetrodotoxin and 5,6,11-trideoxytetrodotoxin .
科学研究应用
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol has several scientific research applications:
作用机制
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. This binding temporarily disables the function of the ion channel, preventing sodium ions from entering the nerve cell and thereby blocking nerve signal transmission. This mechanism is similar to that of tetrodotoxin and other related compounds .
相似化合物的比较
Tetrodotoxin: The parent compound, known for its potent neurotoxic effects.
4,9-Anhydrotetrodotoxin: Another analog with similar properties but different structural features.
5,6,11-Trideoxytetrodotoxin: A less toxic analog with modifications in the oxygenated cyclohexane framework.
Uniqueness of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol: this compound is unique due to its specific stereochemistry and the presence of an epimeric center that distinguishes it from tetrodotoxin. This unique structure contributes to its distinct binding properties and biological effects .
属性
分子式 |
C11H17N3O8 |
|---|---|
分子量 |
319.27 g/mol |
IUPAC 名称 |
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4+,5+,6-,7-,9-,10+,11-/m0/s1 |
InChI 键 |
CFMYXEVWODSLAX-VWGYZURJSA-N |
手性 SMILES |
C([C@@]1([C@H]2[C@H]3[C@@H](N=C(N[C@@]34[C@H]([C@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O |
规范 SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
同义词 |
4-epitetrodotoxin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


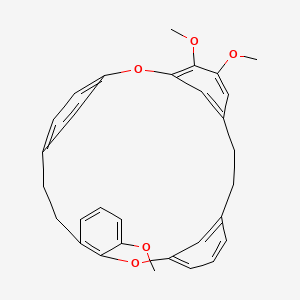
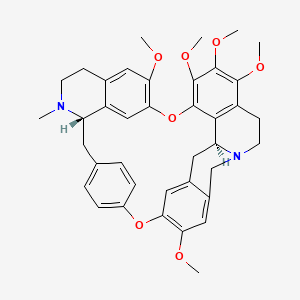
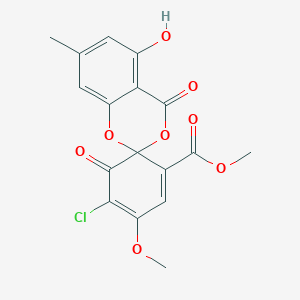
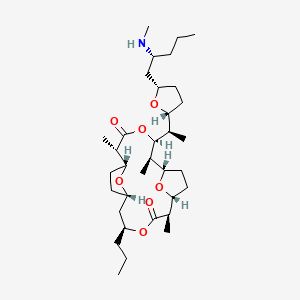
![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)
